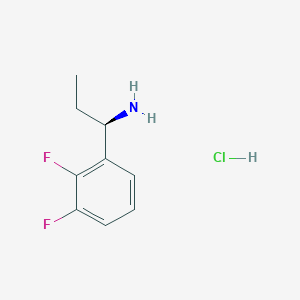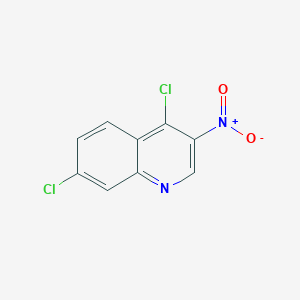
4,7-Dichloro-3-nitroquinoline
Vue d'ensemble
Description
4,7-Dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 . It’s an important intermediate in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of this compound involves a three-step process starting from 2-amino-4-chlorobenzoic acid. The process includes condensation, nitration, and chlorination .Molecular Structure Analysis
The molecular weight of this compound is 243.05 . The InChI key is RQECNHYTLTWCHW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 243.05. Its density is 1.4±0.1 g/cm3, boiling point is 292.9±20.0 °C at 760 mmHg, and flash point is 158.7±7.4 °C .Applications De Recherche Scientifique
Anticancer Agent Synthesis
4,7-Dichloro-3-nitroquinoline and its derivatives are used in the synthesis of novel anticancer agents. For instance, compounds synthesized via microwave-mediated techniques, including 4-aryl(alkyl)amino-3-nitroquinoline, have shown promising antiproliferative activity against human lung and colon cancer cell lines (Chauhan et al., 2015).
Mutagenesis Studies
This compound plays a role in mutagenesis research. 4-Nitroquinoline 1-oxide, a related compound, is known for inducing mutations in various organisms, which is essential in studies of DNA damage and repair (Downes et al., 2014).
Chemical Synthesis and Catalysis
This compound is utilized in chemical synthesis, such as in the enantioselective Friedel–Crafts reaction of dihydroindoles, demonstrating its versatility in organic chemistry (Wu et al., 2015).
Corrosion Inhibition
Quinoline derivatives, including those related to this compound, are studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting metals like steel in acidic environments (Lgaz et al., 2017).
Antibacterial Research
Compounds derived from nitroquinolines, similar to this compound, have been explored for their antibacterial properties. Studies have shown that these compounds exhibit activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Al-Hiari et al., 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Quinoline-based compounds, which include 4,7-dichloro-3-nitroquinoline, are known to have a broad spectrum of bio-responses .
Mode of Action
Quinoline derivatives, however, are known to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer effects .
Propriétés
IUPAC Name |
4,7-dichloro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAUZCISBSMGIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702205 | |
| Record name | 4,7-Dichloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22931-74-4 | |
| Record name | 4,7-Dichloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

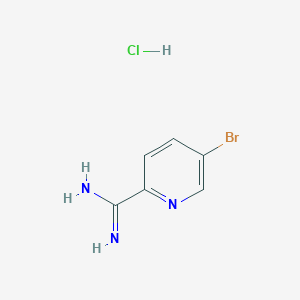

![2-Thiazolecarboxylic acid, 4-[(4-pyridinylamino)carbonyl]-](/img/structure/B1505222.png)



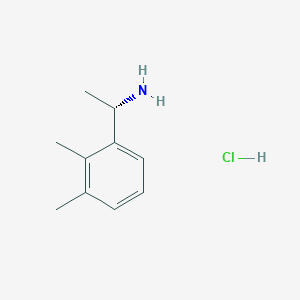

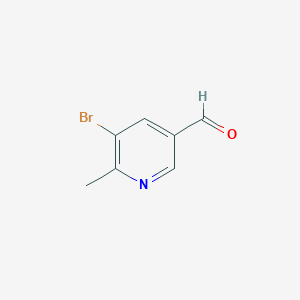
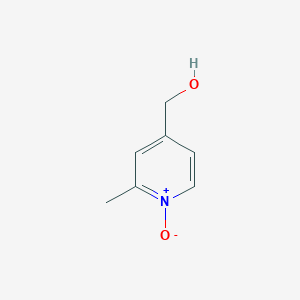
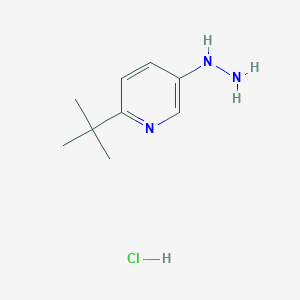

![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)
